ethyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Overview
Description
Ethyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a useful research compound. Its molecular formula is C20H18FN3O2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.13830499 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
These include anticancer targets, hormone antagonists, antiviral targets, anti-HIV targets, anthelmintic targets, antiprotozoal targets, antimycobacterial targets, antihypertensive targets, anti-inflammatory targets, analgesic targets, anxiolytic targets, antiallergic targets, coagulant targets, anticoagulant targets, antioxidant targets, and antidiabetic targets .
Mode of Action
Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This suggests that the compound could potentially interact with its targets in a similar manner.
Biochemical Pathways
Benzimidazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives can be influenced by factors such as the presence of halogens and the nature of the substituents .
Result of Action
Benzimidazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The activity of benzimidazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Ethyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to bind with high affinity to multiple receptors, which is crucial for its biological activity . The compound can function as a hydrogen donor or acceptor, facilitating its interaction with biomolecules involved in cancer progression . Additionally, it has shown potential in inhibiting viral replication, making it a promising candidate for antiviral therapies .
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound induces cytotoxicity by disrupting the normal cell cycle and promoting apoptosis . It also affects the expression of genes involved in cell proliferation and survival, thereby inhibiting tumor growth . Furthermore, the compound’s antiviral properties are attributed to its ability to interfere with viral replication and protein synthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which are essential for cell signaling and proliferation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the alteration of cellular pathways, ultimately leading to the observed biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated good stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its biological activity, with sustained effects on cell proliferation and apoptosis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and viral replication . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s, which play a crucial role in the compound’s metabolism . The metabolic pathways influence the compound’s pharmacokinetics and bioavailability, affecting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by efflux and influx transporters, which regulate its intracellular concentration . Once inside the cells, it can bind to various proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are critical for the compound’s biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with key regulatory proteins and enzymes . Post-translational modifications, such as phosphorylation and ubiquitination, play a role in directing the compound to specific subcellular compartments . These modifications influence the compound’s stability, activity, and overall biological effects.
Properties
IUPAC Name |
ethyl 4-(2-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-3-26-19(25)17-12(2)22-20-23-15-10-6-7-11-16(15)24(20)18(17)13-8-4-5-9-14(13)21/h4-11,18H,3H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOBMQVZVXDLSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC=CC=C4F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.